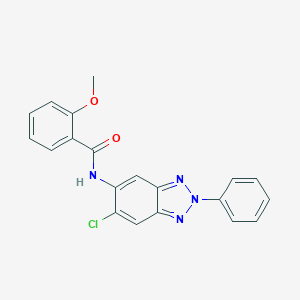
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-methoxybenzamide, commonly known as TBCA, is a small molecule that has been used in scientific research for its potential therapeutic benefits. TBCA is a benzotriazole-based compound that has been shown to have anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of TBCA involves the inhibition of PDE4 activity. PDE4 is an enzyme that plays a crucial role in the regulation of inflammatory responses by degrading cyclic AMP (cAMP). Inhibition of PDE4 by TBCA leads to an increase in intracellular cAMP levels, which in turn leads to the activation of protein kinase A (PKA) and the subsequent inhibition of pro-inflammatory transcription factors, such as NF-κB.
Biochemical and Physiological Effects:
TBCA has been shown to have anti-inflammatory and anti-cancer properties in various cell types. Inhibition of PDE4 by TBCA leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types. In addition, TBCA has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TBCA in lab experiments is its specificity for PDE4 inhibition. TBCA has been shown to selectively inhibit PDE4 over other PDEs, which makes it a useful tool for studying the role of PDE4 in various diseases. However, one of the limitations of using TBCA in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of TBCA. One potential direction is the development of more potent and selective PDE4 inhibitors based on the structure of TBCA. Another potential direction is the investigation of the effects of TBCA on other diseases, such as neurodegeneration and autoimmune disorders. Additionally, the development of more efficient methods for synthesizing TBCA could lead to its wider use in scientific research.
Conclusion:
In conclusion, TBCA is a benzotriazole-based compound that has been extensively studied for its potential therapeutic benefits in various diseases, including cancer and inflammation. TBCA has been shown to inhibit the activity of the enzyme PDE4, which plays a crucial role in the regulation of inflammatory responses. Inhibition of PDE4 by TBCA leads to a reduction in the production of pro-inflammatory cytokines and has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. While TBCA has some limitations in lab experiments, its specificity for PDE4 inhibition makes it a useful tool for studying the role of PDE4 in various diseases.
Méthodes De Synthèse
The synthesis of TBCA involves the reaction of 6-chloro-2-phenylbenzotriazole with 2-methoxybenzoyl chloride in the presence of a base. The reaction yields TBCA as a white crystalline powder with a melting point of 189-191°C.
Applications De Recherche Scientifique
TBCA has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegeneration. TBCA has been shown to inhibit the activity of the enzyme PDE4, which plays a crucial role in the regulation of inflammatory responses. Inhibition of PDE4 by TBCA has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types.
Propriétés
Formule moléculaire |
C20H15ClN4O2 |
|---|---|
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C20H15ClN4O2/c1-27-19-10-6-5-9-14(19)20(26)22-16-12-18-17(11-15(16)21)23-25(24-18)13-7-3-2-4-8-13/h2-12H,1H3,(H,22,26) |
Clé InChI |
NPMXDTRMGVLOLN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B283468.png)
![4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283469.png)
![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283470.png)
![4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B283472.png)
![3-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoicacid](/img/structure/B283473.png)
![3-{[4-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid](/img/structure/B283475.png)
![3-{[3-Methoxy-4-(prop-2-en-1-yloxy)benzyl]amino}benzoic acid](/img/structure/B283476.png)
![3-{[2-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid](/img/structure/B283478.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283481.png)
![N-[2-(allyloxy)-3-ethoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283482.png)
![N-[2-(allyloxy)-3-methoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283483.png)
![N-[2-(allyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283484.png)
![2-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}ethanol](/img/structure/B283485.png)
![2-{[4-(Allyloxy)-3-methoxybenzyl]amino}ethanol](/img/structure/B283487.png)